molecular formula C12H20N2O3 B1677960 Pirbuterol CAS No. 38677-81-5

Pirbuterol

Cat. No.: B1677960
CAS No.: 38677-81-5
M. Wt: 240.30 g/mol
InChI Key: VQDBNKDJNJQRDG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Pirbuterol is a beta-2 adrenergic agonist . It has a preferential effect on beta-2 adrenergic receptors compared with isoproterenol . These receptors are predominantly found in bronchial smooth muscle, but there is also a population of beta-2 receptors in the human heart, existing in a concentration between 10-50% .

Mode of Action

The pharmacologic effects of beta adrenergic agonist drugs, including this compound, are attributable to stimulation through beta adrenergic receptors of intracellular adenyl cyclase . This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3†,5†-adenosine monophosphate (c-AMP) .

Biochemical Pathways

Increased c-AMP levels are associated with relaxation of bronchial smooth muscle and inhibition of release of mediators of immediate hypersensitivity from cells, especially from mast cells . This results in bronchodilation, which is beneficial in conditions like asthma.

Pharmacokinetics

After inhalation of doses up to 800 μg (twice the maximum recommended dose), systemic blood levels of this compound are below the limit of assay sensitivity (2–5 ng/ml) . A mean of 51% of the dose is recovered in urine as this compound plus its sulfate conjugate following administration by aerosol . The plasma half-life measured after oral administration is about two hours .

Result of Action

The primary result of this compound’s action is the prevention and reversal of bronchospasm in patients 12 years of age and older with reversible bronchospasm, including asthma . It achieves this by causing relaxation of bronchial smooth muscle, which opens up the airways and makes it easier for the patient to breathe .

Preparation Methods

The synthesis of pirbuterol involves the solvolysis of specific intermediates. One common synthetic route includes the solvolysis of a compound with the formula:

Y=benzyl or CN3CO-\text{Y} = \text{benzyl or CN}_3\text{CO-} Y=benzyl or CN3​CO-

The reaction conditions and specific intermediates used in the synthesis are detailed in various patents . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Pirbuterol undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in this compound, altering its pharmacological properties.

    Substitution: Substitution reactions can occur at different positions on the this compound molecule, leading to the formation of derivatives with potentially different biological activities.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pirbuterol has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Pirbuterol is similar to other beta-2 adrenergic agonists such as salbutamol and isoproterenol. this compound has a preferential effect on beta-2 adrenergic receptors compared to isoproterenol . Other similar compounds include:

    Salbutamol: Another beta-2 adrenergic agonist used for asthma treatment.

    Isoproterenol: A non-selective beta-adrenergic agonist with effects on both beta-1 and beta-2 receptors.

    Terbutaline: A selective beta-2 adrenergic agonist used for bronchospasm relief.

This compound’s uniqueness lies in its specific receptor selectivity and its availability as a breath-activated metered-dose inhaler .

Properties

IUPAC Name

6-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c1-12(2,3)13-6-11(17)8-4-5-10(16)9(7-15)14-8/h4-5,11,13,15-17H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQDBNKDJNJQRDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(C1=NC(=C(C=C1)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

38029-10-6 (di-hydrochloride), 65652-44-0 (acetate)
Record name Pirbuterol [INN:BAN]
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DSSTOX Substance ID

DTXSID0046937
Record name Pirbuterol
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Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Pirbuterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015407
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Solubility

6.22e+00 g/L
Record name Pirbuterol
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Mechanism of Action

The pharmacologic effects of beta adrenergic agonist drugs, including pirbuterol, are at least in proof attributable to stimulation through beta adrenergic receptors of intracellular adenyl cyclase, the enzyme which catalyzes the conversion of adenosine triphosphate (AlP) to cyclic-3† ,5†-adenosine monophosphate (c-AMP). Increased c-AMP levels are associated with relaxation of bronchial smooth muscle and inhibition of release of mediators of immediate hypersensitivity from cells, especially from mast cells.
Record name Pirbuterol
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CAS No.

38677-81-5, 38029-10-6
Record name (±)-Pirbuterol
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Pirbuterol [INN:BAN]
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Record name Pirbuterol
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Record name Pirbuterol
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Record name α6-[[(tert-butyl)amino]methyl]-3-hydroxypyridine-2,6-dimethanol dihydrochloride
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Record name PIRBUTEROL
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Record name Pirbuterol
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URL http://www.hmdb.ca/metabolites/HMDB0015407
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Under nitrogen, pirbuterol dihydrochloride (3.0 g., 0.0096 mol) was dissolved in 10 ml. CH3OH. KOH (85%, 1.3 g., 0.0197 mol) in 30 ml. of CH3OH was added dropwise over 10 minutes. After stirring 30 minutes, precipitated KCl (1.25 g.) was removed by filtration and the mother liquor evaporated to a white foam, 2.56 g. The latter was taken up in 20 ml. 1:1 acetone:CH3OH and allowed to stand 18 hours. Additional KCl (0.09 g.) was recovered by filtration and the mother liquor evaporated in vacuo to yield title product, dried under high vacuum, 2.35 g.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
1.3 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

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